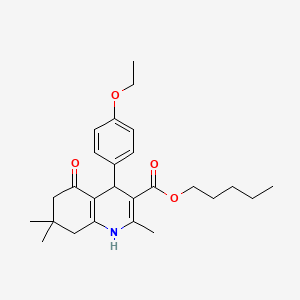

Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

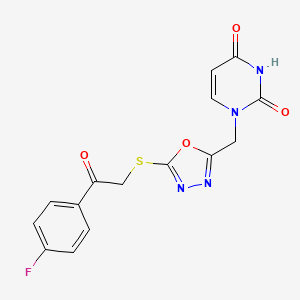

The compound of interest, Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, is a derivative of hexahydroquinoline, which is a heterocyclic compound. The hexahydroquinoline core is a common motif in medicinal chemistry due to its presence in compounds with various biological activities. The specific structure of this compound suggests potential for interaction with biological targets, given the presence of a carboxylate ester, a pentyl group, and a substituted phenyl ring.

Synthesis Analysis

The synthesis of hexahydroquinoline derivatives can be complex, involving multiple steps and various reagents. For example, the reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride can lead to chloro derivatives and a loss of the 1-N-alkyl groups, indicating the sensitivity of these compounds to reaction conditions . Another method involves the reaction of 1-benzoyl-2-(morpholin-4-yl)cyclohexene with ethyl 3-amino-3-thioxopropanoate, which can be further alkylated to produce thioesters . Additionally, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates can be synthesized through C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers, followed by cyclization to form pyrido[2,1-a]isoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of hexahydroquinoline derivatives is characterized by a bicyclic system that includes a six-membered ring fused to a quinoline moiety. The presence of substituents such as the ethoxyphenyl group and the trimethyl moiety can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Hexahydroquinoline derivatives can undergo various chemical reactions. For instance, intramolecular cyclization can be used to form new ring systems, such as pyrimido[4,5-b]indoles, starting from related indole carboxylates . The reactivity of these compounds can also be influenced by the presence of functional groups, such as esters or amides, which can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydroquinoline derivatives are influenced by their molecular structure. The lipophilicity of the compound can be affected by the length of the alkyl chain, such as the pentyl group, which can impact its solubility and membrane permeability. The presence of the carboxylate ester suggests potential hydrolytic sensitivity, which could be relevant for its stability and metabolic profile. The substituted phenyl ring may also contribute to the compound's ability to engage in π-π interactions or hydrogen bonding, which can be important for binding to biological targets.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

This compound belongs to a broader class of 1,4-dihydro-4-oxoquinoline derivatives (4-quinolones), which have been synthesized through innovative methods for potential applications in medicinal chemistry and organic synthesis. Ondřej Píša and S. Rádl (2016) described the synthesis of 4-quinolones via BSA-mediated cyclization, highlighting the method's efficiency and versatility in producing a wide range of 1-alkyl/aryl 3-carboxylates and 3-nitriles, demonstrating the synthetic utility of these compounds in creating diverse molecular architectures (Píša & Rádl, 2016).

Structural Analysis and Reactivity

Research on the structural analysis and reactivity of similar quinoline derivatives has provided insights into their chemical behavior and potential applications. For example, the study of crystal structures and Hirshfeld surface analysis of related compounds has been used to understand their molecular interactions and stability. Yassir Filali Baba et al. (2019) conducted a study on the crystal structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, providing a basis for understanding the structural aspects of similar compounds (Filali Baba et al., 2019).

Mécanisme D'action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules through its various functional groups .

Orientations Futures

Propriétés

IUPAC Name |

pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO4/c1-6-8-9-14-31-25(29)22-17(3)27-20-15-26(4,5)16-21(28)24(20)23(22)18-10-12-19(13-11-18)30-7-2/h10-13,23,27H,6-9,14-16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZYPJMBECRBKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC)C(=O)CC(C2)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2518899.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one](/img/structure/B2518904.png)

![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)

![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2518918.png)